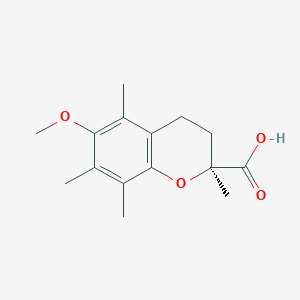

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Vue d'ensemble

Description

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a chemical compound known for its antioxidant properties. It is a derivative of chromane, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of methoxy and carboxylic acid functional groups enhances its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid typically involves several steps:

Starting Material: The synthesis begins with the preparation of a suitable chromane derivative.

Methoxylation: Introduction of the methoxy group at the 6th position is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents followed by carbonation with carbon dioxide.

Chirality Induction: The (S)-configuration is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Catalysts: Use of efficient catalysts to speed up the reaction and improve enantioselectivity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinones, carboxylate derivatives.

Reduction Products: Alcohols, alkanes.

Substitution Products: Halogenated derivatives, alkylated compounds.

Applications De Recherche Scientifique

Antioxidant Research

Mechanism of Action:

Trolox functions primarily as a radical scavenger. It donates electrons to free radicals, neutralizing them and preventing cellular damage. This property makes it a valuable tool in studying oxidative stress and its implications in various diseases.

Applications:

- Food Science: Trolox is frequently used as a standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This method evaluates the antioxidant capacity of food products and supplements by comparing them to Trolox .

- Pharmaceutical Research: In drug formulation studies, Trolox serves as a reference compound to assess the antioxidant properties of new therapeutic agents .

Biomedical Applications

Oxidative Stress Studies:

Trolox has been employed in numerous studies examining the role of oxidative stress in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to mitigate oxidative damage makes it a crucial component in experimental setups aimed at understanding disease mechanisms.

Cell Culture Studies:

In vitro studies often utilize Trolox to protect cell cultures from oxidative damage during experimental procedures. For instance, it has been shown to enhance cell viability in models of oxidative stress induced by hydrogen peroxide or other reactive oxygen species .

Environmental Science

Trolox is used in environmental studies to assess the antioxidant capacity of various natural extracts and pollutants. Its application helps in evaluating the potential health impacts of environmental toxins by measuring their oxidative stress-inducing capabilities.

Case Study 1: Antioxidant Capacity in Fruits

A study investigated the total antioxidant capacity of various fruits using Trolox as a standard. The research highlighted significant variations in antioxidant levels among different species and cultivars, emphasizing the importance of antioxidants in dietary sources .

Case Study 2: Neuroprotective Effects

Research demonstrated that Trolox administration could reduce neuronal damage in models of neurodegeneration. The findings suggested that Trolox not only protects against oxidative stress but also may have therapeutic potential for neurodegenerative diseases .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Antioxidant Research | TEAC assays | Standard for measuring antioxidant capacity |

| Biomedical Research | Protection against oxidative stress | Used in cell culture studies |

| Environmental Science | Assessment of natural extracts | Evaluates health impacts of environmental toxins |

| Food Science | Standard in food antioxidant assays | Important for food quality assessment |

Mécanisme D'action

The antioxidant activity of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves:

Molecular Targets: Reactive oxygen species (ROS) and free radicals.

Pathways Involved: The compound interacts with ROS, converting them into less reactive species and thereby preventing cellular damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tocopherols: Vitamin E compounds with similar antioxidant properties.

Flavonoids: Plant-derived compounds with antioxidant activity.

Ascorbic Acid: Vitamin C, another potent antioxidant.

Uniqueness

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is unique due to its specific structure that combines the chromane ring with methoxy and carboxylic acid groups, providing a distinct mechanism of action and higher stability compared to some other antioxidants.

Activité Biologique

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, commonly referred to as Trolox , is a water-soluble derivative of vitamin E and exhibits significant biological activities, particularly as an antioxidant. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20O4

- Molecular Weight : 264.32 g/mol

- CAS Number : 135806-59-6

- Structure : Trolox features a chroman ring structure with methoxy and carboxylic acid functional groups that contribute to its reactivity and solubility in biological systems.

Antioxidant Activity

Trolox is primarily recognized for its potent antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

- Radical Scavenging : Trolox donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Lipid Peroxidation : It protects cell membranes from oxidative damage by inhibiting lipid peroxidation processes.

- Metal Chelation : Trolox can chelate transition metals, reducing the formation of reactive oxygen species (ROS) from metal-catalyzed reactions.

In Vitro Studies

A variety of in vitro studies have demonstrated the efficacy of Trolox as an antioxidant:

- Cell Culture Models : In human endothelial cells, Trolox has been shown to reduce oxidative stress induced by hydrogen peroxide, leading to decreased apoptosis and improved cell viability .

- Enzyme Inhibition : Trolox inhibits the activity of lipoxygenase and cyclooxygenase enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

In Vivo Studies

In vivo studies further support the health benefits of Trolox:

- Cardioprotective Effects : Research indicates that Trolox administration in animal models reduces myocardial injury during ischemia-reperfusion events by mitigating oxidative stress .

- Neuroprotection : In rodent models of neurodegeneration, Trolox has been shown to protect against cognitive decline by reducing oxidative damage in neuronal tissues .

Case Studies

- Study on Cardiovascular Health :

- Neuroprotection in Aging :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBMVDGIDVXTOF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)C(=O)O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350938 | |

| Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135806-59-6 | |

| Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.